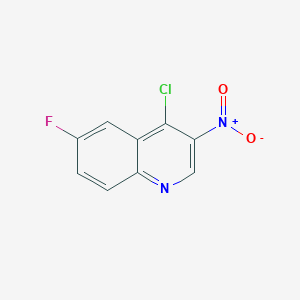

4-Chloro-6-fluoro-3-nitro-quinoline

Description

Significance of the Quinoline (B57606) Scaffold in Pharmaceutical and Synthetic Chemistry

The quinoline scaffold is widely recognized as a "privileged scaffold" in pharmaceutical and synthetic chemistry. biointerfaceresearch.com This term is used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity, thus serving as a versatile foundation for the development of a wide array of therapeutic agents. biointerfaceresearch.com The quinoline ring system is a fundamental component of numerous natural products, most notably the cinchona alkaloids such as quinine, which has been a cornerstone in the treatment of malaria for centuries. nih.gov

The broad spectrum of biological activities associated with quinoline derivatives is extensive and includes antimalarial, antibacterial, anticancer, anti-inflammatory, antiviral, and antifungal properties. biointerfaceresearch.comnih.gov The success of quinoline-based drugs, such as the antimalarial chloroquine (B1663885) and the antibacterial fluoroquinolones like ciprofloxacin, underscores the therapeutic importance of this heterocyclic system. biointerfaceresearch.comnih.gov The versatility of the quinoline scaffold stems from its rigid, planar structure, which provides a defined orientation for substituent groups to interact with biological macromolecules. Furthermore, the nitrogen atom in the ring can act as a hydrogen bond acceptor, and the aromatic system can participate in π-stacking interactions, both of which are crucial for molecular recognition and binding at receptor sites. nih.gov

From a synthetic chemistry perspective, the quinoline ring is an attractive target due to the existence of well-established and versatile synthetic methodologies for its construction and functionalization. nih.gov This allows chemists to systematically modify the scaffold and explore the structure-activity relationships of its derivatives, leading to the optimization of their pharmacological profiles.

Overview of Halogenated and Nitrated Quinoline Analogues in Medicinal Chemistry

The introduction of halogen atoms and nitro groups onto the quinoline scaffold represents a key strategy in medicinal chemistry to modulate the physicochemical and biological properties of the parent molecule. These modifications can significantly influence a compound's potency, selectivity, metabolic stability, and pharmacokinetic profile.

Halogenated Quinoline Analogues: Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a widely used tool in drug design. In the context of quinoline derivatives, halogens can alter the electronic distribution within the aromatic system, thereby affecting the molecule's ability to interact with its biological target. For example, the high electronegativity of fluorine can lead to changes in the acidity or basicity of nearby functional groups and can form strong hydrogen bonds, which can enhance binding affinity. mdpi.com The introduction of chlorine or other halogens can also increase the lipophilicity of the molecule, which may improve its ability to cross cell membranes. mdpi.com The presence of halogens has been a defining feature of many successful drugs, and in 2021, a significant number of new drugs approved by the FDA contained halogen atoms. mdpi.com

Nitrated Quinoline Analogues: The nitro group is a strong electron-withdrawing group that can profoundly impact the electronic properties of the quinoline ring. This electronic modulation can be critical for the molecule's mechanism of action. acs.org For instance, the reduction of a nitro group to an amino group is a common metabolic pathway, and this biotransformation can be exploited in the design of prodrugs or bio-reductively activated agents. In cancer therapy, the presence of a nitro group can sensitize hypoxic (low oxygen) tumor cells to radiation or chemotherapy. acs.org Furthermore, the nitro group can serve as a synthetic handle for further chemical modifications, allowing for the introduction of other functional groups, such as an amino group, which can then be used to build more complex molecular architectures. biointerfaceresearch.com The synthesis of various nitroquinoline derivatives is an active area of research, with methods being developed for the selective nitration of the quinoline ring system. acs.org

The combination of both halogen and nitro substituents on a quinoline core, as seen in 4-Chloro-6-fluoro-3-nitro-quinoline, creates a molecule with a unique and potentially powerful profile for further investigation and application in the development of new therapeutic agents.

Chemical Compound Information

| Compound Name |

| This compound |

| Quinine |

| Chloroquine |

| Ciprofloxacin |

| 4-chloro-7-fluoro-6-nitroquinazoline |

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 99010-07-8 | chemsrc.comresearchgate.netsigmaaldrich.com |

| Molecular Formula | C₉H₄ClFN₂O₂ | chemsrc.com |

| Purity | 98.0% | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-fluoro-3-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClFN2O2/c10-9-6-3-5(11)1-2-7(6)12-4-8(9)13(14)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTKXABQYVUAKJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1F)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30445405 | |

| Record name | 4-chloro-6-fluoro-3-nitro-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99010-07-8 | |

| Record name | 4-Chloro-6-fluoro-3-nitroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99010-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-6-fluoro-3-nitro-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 6 Fluoro 3 Nitro Quinoline and Its Analogues

Direct Synthetic Routes to 4-Chloro-6-fluoro-3-nitro-quinoline Derivatives

Direct synthetic routes focus on constructing the quinoline (B57606) core and introducing the necessary functional groups in a planned sequence. These methods are often versatile, allowing for the synthesis of a wide range of analogues by varying the initial starting materials.

A common and adaptable method for synthesizing substituted nitroquinolines involves a three-step process starting from an appropriately substituted aniline (B41778). atlantis-press.com This approach sequentially builds the desired molecular architecture. For an analogue like 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, the synthesis commences with 4-methoxyaniline. atlantis-press.comresearchgate.net

The general sequence is as follows:

Cyclization: The initial step involves the cyclization of an aniline derivative to form the quinolinone core. researchgate.net

Nitrification: The quinolinone intermediate is then subjected to nitration to introduce the nitro group at the C-3 position. researchgate.net

Chlorination: The final step is the chlorination of the 3-nitroquinolinone, typically at the C-4 position, using a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the target compound. atlantis-press.comresearchgate.net

This multi-step approach offers reliability and is suitable for producing the compound on a larger scale, with reported yields for the final chlorination step being as high as 85%. atlantis-press.comresearchgate.net

Table 1: Multi-Step Synthesis of a 4-Chloro-3-nitro-quinoline Analogue atlantis-press.comresearchgate.net

| Step | Reaction | Starting Material | Key Reagents | Product |

|---|---|---|---|---|

| 1 | Cyclization | 4-Methoxyaniline | Propionic acid | 6-Methoxy-2-methylquinolin-4-one |

| 2 | Nitrification | 6-Methoxy-2-methylquinolin-4-one | Nitric acid | 6-Methoxy-2-methyl-3-nitroquinolin-4-one |

| 3 | Chlorination | 6-Methoxy-2-methyl-3-nitroquinolin-4-one | Phosphorus oxychloride (POCl₃), DMF | 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline |

To improve efficiency and reduce the number of intermediate purification steps, one-pot synthesis strategies have been developed. A notable example is the synthesis of 1-alkyl-7-chloro-6-fluoro-3-nitro-1,4-dihydro-4-quinolones through a nitro-decarboxylation reaction. ju.edu.jo This method starts from 4-oxo-1,4-dihydroquinoline-3-carboxylic acid precursors and conveniently replaces the carboxylic acid group with a nitro group in a single pot. ju.edu.jo

Another powerful one-pot method is the Friedländer annulation. rsc.orgnih.govorganic-chemistry.org This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. rsc.org A highly effective variation starts with o-nitroarylcarbaldehydes, which are reduced in situ to o-aminoarylcarbaldehydes using iron powder and a catalytic amount of hydrochloric acid. rsc.orgnih.gov The resulting intermediate immediately condenses with a ketone or aldehyde present in the reaction mixture to form the quinoline ring in high yields. rsc.orgnih.govorganic-chemistry.org This approach is valued for its use of inexpensive reagents and its tolerance for a variety of functional groups. organic-chemistry.org

Precursor-Based Synthesis of this compound Analogues

These methods utilize pre-formed quinoline or quinolone structures which are then chemically modified to introduce the required chloro, fluoro, and nitro functionalities.

Quinolone-3-carboxylic acids are versatile precursors for synthesizing a range of quinoline derivatives. nih.gov Specifically, 1-alkyl-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids can be converted into the corresponding 3-nitro-quinolones via a one-pot nitro-decarboxylation process. ju.edu.jo The resulting 3-nitroquinolones can be further reduced to 3-aminoquinolones, which serve as valuable synthons for drug discovery. ju.edu.jo The synthesis of complex quinoline carboxylic acids often involves multi-step pathways, starting from materials like 2-nitro-3,4,5,6-tetrafluorobenzoyl chloride and involving cyclization with amines such as cyclopropylamine. google.com

Annulation reactions, which involve the formation of a new ring onto a pre-existing one, are fundamental to constructing the quinoline scaffold. wikipedia.org The Robinson annulation, a classic example, creates a six-membered ring through a Michael addition followed by an aldol (B89426) condensation. wikipedia.org In the context of quinolone synthesis, palladium-catalyzed oxidative annulation of acrylamide (B121943) with strained arynes has been used to produce a variety of quinolones in high yields. nih.gov Another approach involves the acid-catalyzed tandem reaction of 4-hydroxy-quinolinones with propargylic alcohols, which can proceed through a Friedel-Crafts-type allenylation followed by cyclization to form fused ring systems. researchgate.net These annulation strategies are key for building the core structure of fluoroquinolones, which can then be further functionalized. nih.govresearchgate.net

An alternative strategy involves starting with a substituted quinoline and performing subsequent electrophilic substitution and modification reactions. For instance, 4-chloro-2-methyl-3-nitroquinolines are used as versatile precursors for creating fused heterocycles. consensus.appresearchgate.net The synthesis of these precursors themselves involves the nitration and chlorination of a substituted quinoline. consensus.app A specific example is the preparation of 4-chloro-6-fluoroquinoline (B35510) from 6-fluoro-2,3-dihydroquinolin-4(1H)-one, which is achieved through a reaction with phosphorus oxychloride and a catalyst like iodine. chemicalbook.com Once a substituted 4-chloroquinoline (B167314) is obtained, nitration can be performed to introduce the nitro group at the 3-position. The reactivity of the quinoline ring towards electrophilic substitution is influenced by the existing substituents. For example, the synthesis of ferrocenyl quinoline-benzimidazole hybrids has involved reacting 4,7-dichloroquinoline (B193633) with a diamine, followed by reaction with 4-fluoro-3-nitrotoluene, demonstrating the introduction of a nitro-fluoro moiety onto a pre-existing chloroquinoline system. acs.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficient synthesis of substituted quinolines, such as this compound, is crucial for their application in various fields. Optimization of reaction conditions is a critical step to enhance both the yield and selectivity of the final product, ensuring cost-effectiveness and simplifying purification processes. While specific optimization data for this compound is not extensively detailed in public literature, valuable insights can be drawn from the synthesis of its close analogues, including other halogenated nitroquinolines and quinazolines.

Key strategies in optimizing the synthesis of these heterocyclic compounds involve the careful selection of reagents, catalysts, solvents, and reaction temperatures, as well as the precise control of reactant molar ratios.

The specific conditions for each step in the synthesis of this analogue are detailed in the table below, showcasing the impact of reagent and temperature choices on the reaction outcome. atlantis-press.comresearchgate.net

Table 1: Optimized Reaction Steps for the Synthesis of 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline

| Step | Reagents and Conditions | Intermediate/Product |

|---|---|---|

| Cyclization | 4-methoxyaniline, Ethyl acetoacetate, Polyphosphoric acid, 170 °C, 1 h | 6-methoxy-2-methylquinolin-4-ol |

| Nitration | Propionic acid, Nitric acid, 125 °C, 2 h | 6-methoxy-2-methyl-3-nitroquinolin-4-ol |

| Chlorination | Phosphorus oxychloride, N,N-Dimethylformamide, 110 °C, 1 h | 4-chloro-6-methoxy-2-methyl-3-nitroquinoline |

Similarly, in the synthesis of the related quinazoline (B50416) analogue, 4-chloro-7-fluoro-6-nitro-quinazoline , optimization efforts have focused on improving low yields and complex production processes associated with traditional methods. google.com An improved method starts with 2-amino-4-fluorobenzoic acid and formamidine (B1211174) acetate. google.com A crucial aspect of enhancing selectivity in this synthesis is the purification step; for instance, the removal of isomers from the 7-fluoro-6-nitro-4-hydroxyl quinazoline intermediate is effectively achieved by repetitive scrubbing with methanol (B129727). google.com This highlights the importance of post-reaction workup in achieving high product purity.

Further illustrating the impact of reactant stoichiometry, the synthesis of a derivative of 4-chloro-7-fluoro-6-nitro-quinazoline, namely N-(3-chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl) oxy) quinazolin-4-amine , was optimized by investigating the feed ratio of the reactants. The optimized conditions were determined to be a molar ratio of 1:1.2 for the initial reactants and a ratio of 1:2.3:3 for the subsequent substitution step involving (S)-tetrahydrofuran-3-ol and sodium hydride (NaH). atlantis-press.com This precise control of molar ratios is key to maximizing the yield of the desired product. atlantis-press.com

Table 2: Optimized Molar Ratios for a Two-Step Quinazoline Synthesis

| Reaction Step | Reactants | Optimized Molar Ratio |

|---|---|---|

| Step 1 | 4-chloro-7-fluoro-6-nitro-quinazoline and 3-chloro-4-fluoroaniline | 1 : 1.2 |

| Step 2 | Intermediate from Step 1, (S)-tetrahydrofuran-3-ol, and 60% NaH | 1 : 2.3 : 3 |

This table presents the optimized molar ratios of reactants for a two-step synthesis, which was found to be crucial for maximizing the reaction yield. atlantis-press.com

The choice of catalyst and reaction medium also plays a significant role. For instance, the Friedländer annulation, a common method for quinoline synthesis, can be optimized using catalysts like the reusable solid acid Nafion NR50 under microwave conditions, promoting environmentally friendly synthesis. mdpi.com In other cases, metal-free aerobic conditions using potassium hydroxide (B78521) at elevated temperatures (80 °C) have been developed for the one-pot synthesis of substituted quinolines from 2-aminobenzyl alcohols. researchgate.net

The reduction of the nitro group in nitroquinoline derivatives to form aminoquinolines has also been optimized. The use of stannous chloride (SnCl₂) in 6M hydrochloric acid (HCl) and methanol at temperatures above 50 °C provides a simple, fast, and high-yielding transformation, with yields reaching up to 86%. nih.gov This method is tolerant of various functional groups, demonstrating its selectivity. nih.gov

These examples from closely related compounds underscore that a multi-faceted approach, involving the systematic adjustment of temperature, solvents, catalysts, and reactant ratios, is essential for optimizing the synthesis of complex molecules like this compound to achieve high yield and selectivity.

Reactivity and Chemical Transformations of 4 Chloro 6 Fluoro 3 Nitro Quinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for 4-Chloro-6-fluoro-3-nitro-quinoline. The strong electron-withdrawing nature of the nitro group significantly activates the quinoline (B57606) ring towards attack by nucleophiles. byjus.comnumberanalytics.comnih.govwikipedia.org This activation is most pronounced at the positions ortho and para to the nitro group, where the negative charge of the intermediate Meisenheimer complex can be effectively stabilized through resonance. byjus.comwikipedia.orglibretexts.org

Vicarious Nucleophilic Substitution of Hydrogen (VNS) Mechanisms on Electron-Deficient Nitroquinolines

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic compounds like nitroquinolines. organic-chemistry.orgidexlab.com This reaction allows for the formal substitution of a hydrogen atom with a nucleophile. The mechanism involves the addition of a nucleophile, which carries a leaving group, to the aromatic ring to form a σ-adduct. organic-chemistry.org Subsequent base-induced β-elimination of the leaving group from the adduct restores the aromaticity and results in the net substitution of a hydrogen atom. organic-chemistry.org

In the context of nitroquinolines, the nitro group directs the incoming nucleophile to the positions ortho and para to it. organic-chemistry.orgnih.gov For instance, in bicyclic systems like nitroquinolines, the reaction often proceeds preferentially at the position "ortho" to the nitro group due to the higher double-bond character of the adjacent bonds. kuleuven.be VNS reactions are often faster than the conventional SNAr of halogens, although this can be influenced by the nature of the halogen and the reaction conditions. organic-chemistry.orgmdpi.com

Substitution at Electrophilic Centers (e.g., C-4, C-7) Facilitated by the Nitro Group

The nitro group in this compound activates the C-4 position for nucleophilic attack. The chlorine atom at C-4 is a good leaving group in SNAr reactions. nih.gov Nucleophiles can displace the chloride to form a variety of 4-substituted quinoline derivatives. nih.govresearchgate.net The reaction proceeds through an addition-elimination mechanism, where the nucleophile adds to the C-4 carbon to form a tetrahedral intermediate, followed by the elimination of the chloride ion to restore the aromatic ring. byjus.comwikipedia.org

The presence of the nitro group at the 3-position makes the C-4 position particularly electrophilic, facilitating the attack by nucleophiles. byjus.comnih.govwikipedia.org This enhanced reactivity allows for the synthesis of a wide range of 4-aminoquinoline (B48711) derivatives by reacting 4-chloroquinolines with various amines. nih.gov Similarly, other nucleophiles can be introduced at this position. researchgate.net While the C-4 position is highly activated, substitution at other positions, such as C-7, can also be influenced by the electronic effects of the substituents on the ring. nih.gov

Reduction Pathways of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, providing a gateway to a diverse array of functionalized quinolines.

Conversion to Aminoquinolines via Stannous Chloride Reduction

A common and effective method for the reduction of aromatic nitro compounds is the use of stannous chloride (SnCl2). nih.govsemanticscholar.org This reagent offers a mild and selective way to convert the nitro group to an amino group while preserving other functional groups, such as halogens, on the aromatic ring. semanticscholar.org The reaction is typically carried out in a suitable solvent like ethanol. researchgate.net The reduction of nitroquinolines with stannous chloride provides the corresponding aminoquinolines in good yields. nih.gov This transformation is a crucial step in the synthesis of various biologically active molecules, including antimalarial agents. nih.gov

Halogen Atom Reactivity and Selective Modifications

The chloro and fluoro substituents on the quinoline ring offer opportunities for further derivatization through various chemical reactions, most notably cross-coupling reactions.

Derivatization via Cross-Coupling Reactions (e.g., Iridium-Catalyzed Borylation)

Cross-coupling reactions, such as those catalyzed by palladium or other transition metals, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.comwikipedia.orgnih.gov In the case of haloquinolines, these reactions allow for the introduction of a wide variety of substituents at the halogenated positions. The reactivity of the halogens in these reactions generally follows the order I > Br > Cl. nih.gov

Cycloaddition Reactions Involving the Nitroalkene Moiety

The 3-nitro-quinoline core contains a nitroalkene functionality, which is an electron-deficient π-system, rendering it a potent component in cycloaddition reactions. While specific studies on this compound are not extensively documented in the reviewed literature, the reactivity of analogous nitroaromatic systems provides a strong indication of its potential behavior.

The electron-withdrawing nature of the nitro group makes the C2-C3 double bond of the quinoline ring an excellent dienophile in [4+2] Diels-Alder reactions and a dipolarophile in [3+2] cycloadditions. For instance, various nitroquinolines and related nitro-heterocycles have been shown to participate as the 2π component in these reactions.

In Diels-Alder reactions, nitroquinolines can react with electron-rich dienes. researchgate.netnih.gov A study on 4-nitro-1(2H)-isoquinolones demonstrated their utility as dienophiles in Diels-Alder reactions, affording phenanthridone derivatives. nih.gov The reaction of 4-nitro-1(2H)-isoquinolone with 1-methoxy-1,3-butadiene, for example, yielded the corresponding cycloadduct in high yield. nih.gov Similarly, 3-nitrocoumarins, which also possess a nitroalkene moiety, have been successfully employed as dienophiles in Diels-Alder reactions with various dienes. sigmaaldrich.com These reactions often proceed with high regioselectivity and can be accelerated in aqueous media. sigmaaldrich.com

Furthermore, the nitroalkene moiety is a prime candidate for 1,3-dipolar cycloadditions. Research on 3-nitro-2(1H)-quinolones has shown that they readily react with azomethine ylides to produce pyrrolo[3,4-c]quinolines. researchgate.net This type of reaction is a powerful method for the stereoselective synthesis of complex heterocyclic systems. researchgate.netwikipedia.org The reaction between a nitrone, as the 1,3-dipole, and an alkene (the dipolarophile) to form an isoxazolidine (B1194047) is a well-established synthetic methodology. wikipedia.org The regioselectivity of these cycloadditions is typically controlled by the frontier molecular orbitals of the reacting species. wikipedia.org Given these precedents, it is highly probable that this compound would react similarly with suitable 1,3-dipoles like nitrones, nitrile oxides, or azomethine ylides to afford a variety of five-membered heterocyclic adducts.

Table 1: Examples of Cycloaddition Reactions with Related Nitro-Heterocycles

| Nitro-Heterocycle | Reaction Type | Reactant | Product Type | Reference |

| 4-Nitro-1(2H)-isoquinolone | Diels-Alder [4+2] | 1-Methoxy-1,3-butadiene | Phenanthridone derivative | nih.gov |

| 3-Nitro-2(1H)-quinolone | 1,3-Dipolar [3+2] | Azomethine ylide | Pyrrolo[3,4-c]quinoline | researchgate.net |

| 3-Nitrocoumarin | Diels-Alder [4+2] | Isoprene | Nitrotetrahydrobenzo[c]chromenone | sigmaaldrich.com |

Strategies for Functional Group Diversification

The presence of a reactive chlorine atom at the 4-position and a nitro group at the 3-position allows for extensive functional group diversification of the this compound scaffold.

The chlorine atom at the 4-position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing effect of the adjacent nitro group and the nitrogen atom of the quinoline ring. Consequently, a wide array of nucleophiles can be introduced at this position.

The introduction of amino groups is a common transformation. Reactions with various primary and secondary amines can be performed to synthesize a library of 4-aminoquinoline derivatives. For instance, the general synthesis of 4-aminoquinolines can be achieved by heating the corresponding 4-chloroquinoline (B167314) with an appropriate amine. tandfonline.com In some cases, these reactions can be carried out under neat conditions at elevated temperatures. tandfonline.com

Beyond simple amines, more complex heterocyclic moieties can be introduced. The reaction of 4-chloroquinolines with binucleophiles can lead to the formation of fused heterocyclic systems. For example, reaction with hydrazine (B178648) can introduce a hydrazinyl group, which can then be used in subsequent cyclization reactions.

The nitro group can also be a handle for introducing amino functionalities. Reduction of the nitro group, typically using reagents like stannous chloride (SnCl2), can yield the corresponding 3-aminoquinoline (B160951) derivative. researchgate.net This amino group can then be further functionalized.

Table 2: Examples of Nucleophilic Substitution at the 4-Position of Chloroquinolines

| Chloroquinoline Derivative | Nucleophile | Product Type | Reference |

| 7-Substituted-4-chloro-quinoline | Butylamine | N-Butyl-7-substituted-quinolin-4-amine | tandfonline.com |

| 4,7-Dichloroquinoline (B193633) | Ethane-1,2-diamine | N,N'-Bis(7-chloroquinolin-4-yl)ethane-1,2-diamine | tandfonline.com |

| 4-Chloro-8-methylquinolin-2(1H)-one | Thiourea | 8-Methyl-4-sulfanylquinolin-2(1H)-one | wikipedia.org |

| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine hydrate (B1144303) | 4-Hydrazinyl-8-methylquinolin-2(1H)-one | wikipedia.org |

Ring transformation reactions offer a powerful strategy for converting the quinoline core into other heterocyclic systems. These reactions often proceed through a sequence of ring-opening and ring-closure steps, typically initiated by a nucleophilic attack. While specific examples for this compound are not detailed, the reactivity of related compounds provides insight into potential transformations.

For instance, 4-chloro-3-nitropyrano[3,2-c]quinolines have been shown to undergo ring transformation when treated with binucleophiles like hydrazine. researchgate.net This reaction proceeds via an initial nucleophilic attack, followed by the opening of the pyrone ring and subsequent ring closure to form a pyrazole (B372694) fused to the quinolinone core. researchgate.net Similarly, reactions of 4-hydroxy-3-nitropyrano[3,2-c]quinoline-2,5-dione with 1,2-binucleophiles such as hydrazine and hydroxylamine (B1172632) lead to the formation of pyrazolyl and isoxazolylquinolinones. tandfonline.com

Another example is the reaction of 4-chloroquinazolines with hydrazine hydrate at high temperatures, which results in a ring transformation to yield 4-amino-3-(2-aminophenyl)-4H-1,2,4-triazoles. This demonstrates that under forcing conditions, the quinoline ring system (or in this case, the analogous quinazoline) can be completely rearranged.

Given the structural similarities, it is conceivable that this compound could undergo analogous ring transformations when subjected to potent binucleophiles, leading to novel and complex heterocyclic structures.

Table 3: Examples of Ring Transformation Reactions in Related Heterocycles

| Starting Material | Reagent | Product Type | Reference |

| 4-Chloro-3-nitropyrano[3,2-c]quinoline-2,5-dione | Hydrazine hydrate | Pyrazolyl-quinolinone derivative | researchgate.net |

| 4-Hydroxy-3-nitropyrano[3,2-c]quinoline-2,5-dione | Phenylhydrazine | Pyrazolyl-quinolinone derivative | tandfonline.com |

| 4-Chloroquinazoline | Hydrazine hydrate | 4-Amino-3-(2-aminophenyl)-4H-1,2,4-triazole |

Advanced Spectroscopic Characterization and Computational Chemistry of 4 Chloro 6 Fluoro 3 Nitro Quinoline

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for determining the chemical structure of a molecule. Each technique provides unique insights into the connectivity of atoms and the types of chemical bonds present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: This technique would identify the number of chemically distinct protons, their electronic environments, and their proximity to one another. For 4-chloro-6-fluoro-3-nitro-quinoline, one would expect to observe distinct signals for each of the aromatic protons on the quinoline (B57606) ring system. The chemical shifts (δ, in ppm) would be influenced by the electron-withdrawing effects of the nitro, chloro, and fluoro substituents. Coupling patterns (e.g., doublets, triplets) would reveal the arrangement of adjacent protons.

¹³C NMR: This method probes the carbon backbone of the molecule, with each unique carbon atom producing a distinct signal. The chemical shifts of the carbon atoms in this compound would provide critical information about their hybridization and electronic environment. For instance, carbons bonded to the electronegative chlorine, fluorine, and nitrogen atoms would appear at characteristic downfield positions.

A hypothetical data table for the NMR analysis is presented below to illustrate how such data would be organized.

Table 1: Hypothetical NMR Data for this compound

| Technique | Atom | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H NMR | H-2 | 8.5 - 9.0 | s |

| H-5 | 7.8 - 8.2 | d | |

| H-7 | 7.5 - 7.9 | dd | |

| H-8 | 8.0 - 8.4 | d | |

| ¹³C NMR | C-2 | 150 - 155 | s |

| C-3 | 140 - 145 | s (due to NO₂) | |

| C-4 | 145 - 150 | s (due to Cl) | |

| C-4a | 120 - 125 | s | |

| C-5 | 125 - 130 | d | |

| C-6 | 160 - 165 | d (due to F) | |

| C-7 | 115 - 120 | d | |

| C-8 | 130 - 135 | d | |

| C-8a | 148 - 152 | s |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry techniques are vital for determining the molecular weight and elemental composition of a compound.

HRMS: High-Resolution Mass Spectrometry would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the precise elemental formula (C₉H₄ClFN₂O₂). This is a crucial step in confirming the identity of a newly synthesized compound.

GC-MS: Gas Chromatography-Mass Spectrometry combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique would be used to assess the purity of the compound and to study its fragmentation pattern. The fragmentation pattern provides valuable structural information as the molecule breaks apart in a predictable manner upon ionization.

Table 2: Hypothetical Mass Spectrometry Data for this compound

| Technique | Parameter | Expected Value |

|---|---|---|

| HRMS | [M+H]⁺ | 226.9949 |

| GC-MS | Retention Time | Dependent on column and conditions |

| Major Fragments | [M-NO₂]⁺, [M-Cl]⁺, [M-Cl-NO₂]⁺ |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Infrared (IR) and Electronic Absorption (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide information about the functional groups present and the electronic transitions within the molecule.

IR Spectroscopy: This technique identifies the types of chemical bonds present in a molecule by measuring the absorption of infrared radiation. For this compound, one would expect to see characteristic absorption bands for the C-Cl, C-F, C=N, C=C, and N-O (from the nitro group) bonds.

UV-Vis Spectroscopy: This method probes the electronic transitions within the molecule. The quinoline ring system, with its extended conjugation and the presence of chromophoric groups like the nitro group, would be expected to absorb UV-Vis light at specific wavelengths (λmax).

Table 3: Hypothetical IR and UV-Vis Data for this compound

| Technique | Functional Group/Transition | Expected Wavenumber (cm⁻¹)/Wavelength (nm) |

|---|---|---|

| IR | N-O (asymmetric stretch) | 1520 - 1560 |

| N-O (symmetric stretch) | 1340 - 1380 | |

| C=N | 1600 - 1650 | |

| C-F | 1000 - 1400 | |

| C-Cl | 600 - 800 | |

| UV-Vis | π → π* | 250 - 350 |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state. This data is invaluable for understanding the molecule's shape and how it packs in a crystal lattice.

Table 4: Hypothetical X-ray Crystallography Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.3 Å, c = 7.9 Å, β = 98° |

| Bond Length (C-Cl) | 1.74 Å |

| Bond Length (C-F) | 1.35 Å |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Quantum Chemical Studies

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful theoretical approach to complement experimental findings.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

DFT calculations can be used to model the electronic structure of this compound. These calculations can predict various properties, including:

Optimized Geometry: The most stable three-dimensional structure of the molecule.

Electronic Properties: The distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential map, which can provide insights into the molecule's reactivity.

Spectroscopic Properties: DFT can be used to predict NMR chemical shifts and IR vibrational frequencies, which can then be compared with experimental data for validation.

Analysis of Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) Surfaces

Computational chemistry provides profound insights into the electronic structure and reactivity of molecules through the analysis of Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) surfaces. These theoretical tools are instrumental in predicting the chemical behavior of this compound.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, the presence of electron-withdrawing groups such as the nitro group (-NO2), chlorine (-Cl), and fluorine (-F) is expected to significantly influence the FMOs. The nitro group, in particular, is a strong electron-withdrawing group and is anticipated to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. The HOMO, on the other hand, would likely be distributed over the quinoline ring system.

A representative FMO analysis for a related nitroquinoline derivative, based on Density Functional Theory (DFT) calculations, is presented below. These values are illustrative and provide an approximation of what could be expected for this compound.

| Parameter | Energy (eV) - Representative Values |

| HOMO | -7.5 to -6.5 |

| LUMO | -3.5 to -2.5 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 4.5 |

These values are representative and based on computational studies of similar nitroquinoline compounds. The actual values for this compound would require specific DFT calculations.

The distribution of the HOMO and LUMO across the molecule would reveal specific sites of reactivity. The LUMO is expected to be localized primarily on the nitro group and the carbon atom to which it is attached, as well as the carbon atom bearing the chlorine atom. This localization indicates that these are the most probable sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a color-coded map of the electrostatic potential on the surface of a molecule. It is an invaluable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack.

In the MEP surface of this compound, the following features would be anticipated:

Red Regions (Negative Potential): These areas correspond to regions of high electron density and are susceptible to electrophilic attack. For this molecule, the most negative potential is expected to be localized around the oxygen atoms of the nitro group.

Blue Regions (Positive Potential): These areas indicate electron-deficient regions and are prone to nucleophilic attack. Positive potentials are expected near the hydrogen atoms of the quinoline ring and, significantly, on the carbon atoms attached to the electron-withdrawing chloro and nitro groups.

Green Regions (Neutral Potential): These represent areas of neutral electrostatic potential.

The MEP surface would visually corroborate the predictions made by the FMO analysis, highlighting the electrophilic and nucleophilic centers of the molecule. A hypothetical MEP analysis is summarized in the table below.

| Region of Molecule | Anticipated Electrostatic Potential | Implication for Reactivity |

| Oxygen atoms of the nitro group | Highly Negative (Red) | Site for electrophilic attack |

| Carbon attached to the nitro group | Highly Positive (Blue) | Site for nucleophilic attack |

| Carbon attached to the chlorine atom | Positive (Blue) | Site for nucleophilic attack |

| Quinoline ring system | Varied, with areas of positive and neutral potential | General reactivity, with specific sites influenced by substituents |

Investigation of Intramolecular and Intermolecular Interactions (e.g., π-π Stacking)

The arrangement of molecules in the solid state is governed by a variety of non-covalent interactions, which play a crucial role in determining the physical properties of the compound.

Intramolecular Interactions

Within a single molecule of this compound, specific intramolecular interactions can influence its conformation and stability. While strong intramolecular hydrogen bonds are not expected due to the absence of suitable donor and acceptor groups in close proximity, weaker interactions may be present. For instance, there could be through-space interactions between the lone pairs of the fluorine atom and the π-system of the ring, or between the nitro group and adjacent atoms. These interactions would require detailed computational analysis, such as Quantum Theory of Atoms in Molecules (QTAIM), to be fully characterized.

Intermolecular Interactions

In the crystalline state, molecules of this compound are expected to be held together by a combination of intermolecular forces.

π-π Stacking: The planar aromatic quinoline ring system makes π-π stacking a highly probable and significant intermolecular interaction. In the crystal lattice, molecules would likely arrange themselves in a stacked fashion, with the planes of the quinoline rings parallel to each other. The centroid-to-centroid distance in such stacking interactions for similar chloro-nitro-quinoline derivatives has been observed to be in the range of 3.4 to 3.8 Å. nih.gov This type of interaction is crucial for the stability of the crystal structure.

Halogen Bonding: The chlorine atom in the molecule can participate in halogen bonding, where it acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic region of an adjacent molecule, such as the nitro group or the nitrogen atom of the quinoline ring.

A summary of the expected intermolecular interactions is provided in the table below.

| Type of Interaction | Description | Expected Significance |

| π-π Stacking | Interaction between the aromatic rings of adjacent molecules. | High |

| Halogen Bonding | Interaction involving the chlorine atom as a Lewis acid. | Moderate |

| Dipole-Dipole Interactions | Electrostatic interactions between permanent dipoles. | Moderate |

| London Dispersion Forces | Weak, transient attractive forces. | Present, but less dominant |

Biological Activity and Structure Activity Relationship Sar Studies of 4 Chloro 6 Fluoro 3 Nitro Quinoline Derivatives

Antimicrobial Activity

Quinolone derivatives, particularly fluoroquinolones, are a significant class of synthetic antibacterial agents with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. acs.org Their development has provided valuable therapeutic options for a variety of bacterial infections. ekb.eg

Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

The introduction of a fluorine atom at position 6 and various substituents on the quinoline (B57606) ring system have been shown to enhance the antibacterial potency of these compounds. The efficacy of these derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Studies on various fluoroquinolone derivatives have demonstrated their effectiveness against a range of bacterial strains. For instance, certain derivatives show significant activity against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). The lipophilicity and electronic properties of the substituents on the quinoline ring play a crucial role in determining the spectrum and potency of antimicrobial activity. Generally, more lipophilic groups tend to enhance activity against Gram-positive strains, while hydrophilic groups can increase efficacy against Gram-negative bacteria. nih.gov

| Derivative Type | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| p-toluidine derivative | S. aureus | 2-5 | nih.gov |

| p-chloro aniline (B41778) derivative | S. aureus | 2-5 | nih.gov |

| Aniline derivative | S. aureus | 2-5 | nih.gov |

| 7-ethoxy derivative | Gram-positive bacteria | ~0.58 | nih.gov |

| 7-n-butyl derivative | Gram-positive bacteria | ~0.65 | nih.gov |

| 7-chloro-8-nitro derivative | S. aureus | ~0.97 | nih.gov |

| 7-chloro-8-nitro derivative | E. coli | ~4.7 | nih.gov |

Mechanistic Investigations: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

The primary mechanism of antibacterial action for quinolone derivatives is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. ekb.eg These enzymes are crucial for bacterial DNA replication, repair, and recombination.

DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process necessary to relieve the torsional stress that accumulates ahead of the replication fork. mdpi.com Inhibition of DNA gyrase halts DNA replication and transcription, ultimately leading to bacterial cell death. nih.gov In most Gram-negative bacteria, DNA gyrase is the primary target for fluoroquinolones. ekb.eg

Topoisomerase IV: This enzyme is essential for the decatenation, or separation, of daughter chromosomes following DNA replication. nih.gov By inhibiting topoisomerase IV, quinolone derivatives prevent the segregation of newly replicated chromosomes into daughter cells, leading to a catastrophic failure of cell division. nih.gov Topoisomerase IV is often the preferential target in Gram-positive bacteria. ekb.eg

The interaction of these drugs with the enzyme-DNA complex stabilizes a state where the DNA is cleaved, forming a drug-enzyme-DNA complex that blocks the re-ligation of the DNA strands. nih.gov This leads to an accumulation of double-stranded DNA breaks, which are fatal to the bacterium. nih.gov

Anticancer Activity

The quinoline scaffold is not only a key feature of antimicrobial agents but also a privileged structure in the design of anticancer drugs. ekb.eg Derivatives of quinoline have shown promise in cancer therapy through various mechanisms of action, including the inhibition of cell proliferation and the induction of programmed cell death. nih.gov

Inhibition of Cancer Cell Proliferation and Disruption of Metabolic Pathways

Quinoline derivatives have demonstrated significant antiproliferative activity against a variety of cancer cell lines. nih.gov These compounds can inhibit the uncontrolled growth of cancer cells, a hallmark of cancer. The cytotoxic effects of these derivatives are often dose-dependent, leading to a reduction in the viability of tumor cells. While the broad antiproliferative effects are well-documented, detailed investigations into the specific disruption of metabolic pathways by 4-Chloro-6-fluoro-3-nitro-quinoline derivatives are an ongoing area of research.

Modulation of Key Molecular Targets: Topoisomerase I, Kinases, Tubulin Polymerization, DHODH Kinase

The anticancer activity of quinoline derivatives is often attributed to their ability to interact with and modulate the function of key molecular targets involved in cancer cell growth and survival. nih.gov

Topoisomerase I: Similar to their effect on bacterial topoisomerases, certain quinoline derivatives can act as inhibitors of human topoisomerase I. ekb.eg This enzyme is crucial for relaxing DNA supercoiling during replication and transcription. By stabilizing the enzyme-DNA cleavage complex, these compounds lead to DNA damage and subsequent cell death in cancer cells. acs.orgnih.gov For example, the novel quinoline derivative TAS‐103 has been shown to inhibit topoisomerase I with an IC50 of 2 μM. nih.gov

Kinases: Protein kinases are a large family of enzymes that regulate many cellular processes, and their dysregulation is a common feature of cancer. nih.gov Quinoline-based compounds have been successfully developed as kinase inhibitors, targeting key signaling pathways that drive tumor growth. nih.govnih.gov Their ability to fit into the ATP-binding pocket of various kinases makes them effective anticancer agents. nih.gov

Tubulin Polymerization: Microtubules, which are polymers of tubulin, are essential components of the cytoskeleton and the mitotic spindle. ekb.eg Disruption of microtubule dynamics can halt cell division and induce apoptosis. Several quinoline derivatives have been identified as inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) binding site on tubulin. nih.govrsc.org For instance, one such derivative was found to inhibit tubulin polymerization with an IC50 value of 17 ± 0.3 μM. nih.gov

DHODH Kinase: Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo synthesis of pyrimidines, which are essential for the production of DNA and RNA. rsc.org The high proliferation rate of cancer cells makes them particularly dependent on this pathway. Quinoline derivatives have been identified as potent inhibitors of human DHODH, with some compounds exhibiting IC50 values in the nanomolar range, such as compound A9 with an IC50 of 9.7 nM. rsc.org

| Molecular Target | Derivative Example | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Topoisomerase I | TAS-103 | 2 µM | nih.gov |

| Topoisomerase I | Compound 28 | 29 ± 0.04 nM | nih.gov |

| Tubulin Polymerization | Compound 4c | 17 ± 0.3 µM | nih.gov |

| Tubulin Polymerization | Compound D13 | 6.74 µM | mdpi.com |

| DHODH | Compound A9 | 9.7 nM | rsc.org |

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

A key outcome of the interaction of quinoline derivatives with their molecular targets in cancer cells is the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.gov

Apoptosis: By causing significant DNA damage or inhibiting crucial cellular processes, these compounds can trigger the intrinsic or extrinsic apoptotic pathways. This leads to the activation of caspases and the execution of a cellular self-destruction program, effectively eliminating the cancer cells. nih.gov

Cell Cycle Arrest: Quinoline derivatives can halt the progression of the cell cycle at various checkpoints, such as G1/S or G2/M phases. nih.gov This prevents the cancer cells from dividing and proliferating. For example, certain quinoline derivatives have been shown to cause a significant accumulation of cells in the G2/M phase of the cell cycle, which is often a prelude to apoptosis. nih.govnih.gov

Antileishmanial Activity and Identification of Parasitic Targets

Derivatives of 4-chloro-6-fluoro-3-nitroquinoline have emerged as a promising class of compounds in the search for new treatments for leishmaniasis, a disease caused by protozoan parasites of the Leishmania genus. nih.govresearchgate.net Research has demonstrated that synthetic quinoline-metronidazole hybrid compounds exhibit significant efficacy against both the extracellular promastigote and intracellular amastigote forms of Leishmania donovani, the causative agent of visceral leishmaniasis. nih.gov

The mechanism of action for these quinoline derivatives is multifaceted, primarily targeting the parasite's unique biochemistry. One of the key identified targets is the parasite's mitochondrion. frontiersin.org Certain quinoline derivatives, particularly those with a lipophilic chain and a weak basic moiety, have been shown to induce depolarization of the mitochondrial membrane potential. frontiersin.org This disruption of mitochondrial function leads to a collapse in the parasite's energy production, specifically a decrease in ATP levels, and triggers a cascade of events culminating in apoptosis-like cell death. nih.gov Mechanistic studies have revealed that this process is often initiated by the generation of oxidative stress within the parasite. nih.gov

Furthermore, the planar quinoline ring structure allows for interactions with parasitic DNA. rsc.org While the precise nature of these interactions is still under investigation, it is believed that the compounds can intercalate into the DNA, thereby interfering with essential cellular processes like replication and transcription.

Comprehensive Structure-Activity Relationship (SAR) Analysis

The effectiveness of 4-chloro-6-fluoro-3-nitroquinoline derivatives is highly dependent on the specific arrangement of their chemical groups. Structure-activity relationship (SAR) studies are crucial for optimizing the antileishmanial potency and selectivity of these compounds. nih.gov

Influence of Halogen Substituents (Chloro, Fluoro) on Biological Potency and Selectivity

Halogen atoms, specifically chlorine and fluorine, are critical components of the 4-chloro-6-fluoro-3-nitroquinoline scaffold, significantly influencing its biological activity. The presence of different halogens can lead to distinct levels of antileishmanial potency, with fluoro-substituted analogues generally showing the highest activity, followed by chlorinated and then brominated derivatives. nih.gov

The chlorine atom at the C-4 position is a key feature. This position on the quinoline ring is reactive, and the chlorine atom can act as a leaving group, enabling nucleophilic substitution. This reactivity is thought to be important for the compound's interaction with its biological targets within the parasite.

The fluorine atom at the C-6 position also plays a vital role. The introduction of a 6-chloro substituent has been shown to result in derivatives with higher antileishmanial activity. nih.gov Conversely, placing a fluorine atom at the C-7 position can lead to a considerable loss of activity. nih.gov However, the combination of a 6-chloro and 7-fluoro atom in the quinoline ring has been noted to improve metabolic stability, even if it causes a decrease in direct antileishmanial activity. mdpi.com The influence of a 7-fluoro atom is also highly dependent on the nature of the substituent at the C-4 position. mdpi.com

Table 1: Effect of Halogen Substitution on Antileishmanial Activity

| Halogen Substituent | General Activity Trend | Specific Positional Effects |

|---|---|---|

| Fluoro | Generally the most active derivatives. nih.gov | A 7-fluoro atom can decrease activity. nih.gov |

| Chloro | Moderately active derivatives. nih.gov | A 6-chloro atom can increase activity. nih.gov |

| Bromo | Generally the least active derivatives. nih.gov | Data not available in provided context. |

Role of the Nitro Group in Pharmacological Efficacy and Reactivity

The nitro group (-NO2) at the C-3 position is a crucial pharmacophore for the pharmacological effects of this quinoline series. As a strong electron-withdrawing group, it significantly influences the electronic properties of the entire molecule. researchgate.net The presence of a nitro group can enhance the therapeutic action of a drug. nih.gov For instance, the introduction of a 4-nitro group into a different quinoline series was found to considerably increase its antileishmanial activity. nih.gov

The primary role of the nitro group in this context is believed to be as a prodrug element. Within the biological system of the Leishmania parasite, the nitro group can undergo enzymatic reduction. nih.gov This process generates reactive intermediates, such as nitroso and hydroxylamine (B1172632) species, which can then react with and damage essential biomolecules within the parasite, leading to cell death. researchgate.netnih.gov While this reactivity is key to the drug's efficacy, it can also be a source of potential toxicity, creating a "double-sword" nature that medicinal chemists must balance. researchgate.net

Positional Effects of Substituents on Quinoline Ring Activity (e.g., C-3, C-4, C-6, C-7)

The specific location of substituents on the quinoline ring is a critical determinant of biological activity.

C-3 Position: The presence of the nitro group at this position is fundamental for the antileishmanial activity of the described scaffold.

C-4 Position: Substitutions at this position are vital. Studies on other quinoline series have shown that introducing groups like morpholino or substituted phenyl rings at C-4 can provide better activity and solubility. nih.gov

C-6 Position: As discussed, halogen substitution at C-6, particularly with chlorine, enhances activity. nih.gov In contrast, introducing a methoxy (B1213986) group at this position can lead to a considerable decrease in activity. nih.gov

C-7 Position: The effect of substitution at C-7 is complex. While a fluoro group at C-7 often reduces activity, the combination of a 6-chloro and 7-fluoro substitution can improve metabolic stability. nih.govmdpi.com

Table 2: Summary of Positional Effects of Substituents on Quinoline Activity

| Position | Key Substituent | Effect on Antileishmanial Activity |

|---|---|---|

| C-3 | Nitro (-NO2) | Essential for activity. |

| C-4 | Chlorine (-Cl) | Important for reactivity. |

| C-6 | Chlorine (-Cl) | Increases activity. nih.gov |

| C-7 | Fluorine (-F) | Generally decreases activity. nih.gov |

Ligand-Target Interactions Based on Nitrogen Atom Position and Derivatization

The nitrogen atom in the quinoline ring is a key interaction point with biological targets. Its ability to form hydrogen bonds is crucial for the binding of the molecule to proteins and enzymes. rsc.org Molecular docking studies on other quinoline derivatives have shown that the nitrogen atoms can form hydrogen bonds with amino acid residues like lysine (B10760008) in the active sites of target proteins. rsc.org

Applications of 4 Chloro 6 Fluoro 3 Nitro Quinoline As a Key Synthetic Intermediate

Precursor in the Synthesis of Diverse Quinoline (B57606) Derivatives and Analogues

The strategic placement of reactive sites on the 4-Chloro-6-fluoro-3-nitro-quinoline scaffold enables its use in the synthesis of a wide array of quinoline derivatives. The chlorine atom at the C4 position is susceptible to nucleophilic substitution, a common strategy for introducing diverse functional groups. mdpi.com Similarly, the nitro group at the C3 position and the fluorine atom at the C6 position can be targeted for various chemical transformations.

The synthesis of substituted quinolines often involves a sequence of reactions targeting these specific positions. For instance, the reduction of the nitro group can yield an aminoquinoline, which is a key intermediate for further derivatization. mdpi.com The reactivity of the halogen substituents allows for the introduction of various side chains and ring systems, leading to a broad spectrum of quinoline analogues. This versatility is crucial for developing new compounds with tailored electronic, steric, and pharmacokinetic properties. rsc.org

Role in the Development of Novel Therapeutic Agents

The quinoline ring system is a well-established pharmacophore found in numerous therapeutic agents. nih.gov The specific substitution pattern of this compound makes it an important intermediate in the synthesis of novel drugs.

The fluoroquinolone class of antibiotics represents a significant application of quinoline derivatives in medicine. quimicaorganica.org The presence of a fluorine atom at the C6 position is a common feature in many potent fluoroquinolones. rsc.org While direct synthesis examples starting from this compound are not prevalent in the provided search results, the synthesis of related nitrofluoroquinolone derivatives highlights the importance of the nitro group in facilitating nucleophilic aromatic substitution reactions to introduce various amine appendages at other positions, a key step in creating new antibacterial agents. nih.gov

For example, the synthesis of 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid serves as a synthon for new 8-nitrofluoroquinolone models with antibacterial properties. nih.gov This demonstrates the utility of a nitro- and fluoro-substituted quinoline core in developing new antibiotic candidates.

The quinoline scaffold is also a key component in the development of anticancer and antiviral drugs. nih.gov Derivatives of this compound can be utilized to synthesize compounds with potential therapeutic activity. For instance, 4-aryl-6-chloro-quinoline derivatives have been synthesized and evaluated for their anti-hepatitis B virus (HBV) activities. nih.gov These compounds have shown inhibitory activity against the secretion of HBV surface antigen (HBsAg) and HBV e antigen (HBeAg), as well as the replication of HBV DNA. nih.gov

Furthermore, related dihalogenated quinolines, such as 4-bromo-6-fluoroquinoline, are used as intermediates in the synthesis of anticancer agents like linrodostat, an inhibitor of indoleamine 2,3-dioxygenase. ossila.com This highlights the potential of the 4-halo-6-fluoroquinoline scaffold in cancer therapy. The ability to perform coupling reactions at the halogenated position allows for the introduction of various aryl groups, a common strategy in the design of kinase inhibitors and other anticancer agents.

A patent also describes quinoline or quinazoline (B50416) derivatives with apoptosis-inducing activity in cells, further underscoring the relevance of this chemical class in oncology research.

Development of Fused Heterocyclic Systems from this compound Scaffolds

The reactivity of this compound also extends to the synthesis of more complex, fused heterocyclic systems. The quinoline core can serve as a foundation for the construction of polycyclic molecules with unique three-dimensional structures and biological activities. researchgate.netscirp.org

Examples of such systems derived from related quinoline precursors include:

Pyrazolo[3,4-b]quinolines: These can be synthesized from 4-alkylamino-2-chloroquinoline-3-carbonitriles through reaction with hydrazine (B178648) hydrate (B1144303). researchgate.net

Isothiazolo[5,4-b]quinoline-3,4-diones: The synthesis of these novel heterocyclic systems has been described, involving intramolecular nucleophilic displacement cyclization reactions. researchgate.net

Triazolo[3,4-b] nih.govnih.govgoogle.comthiadiazines and Pyrazolo[5,1-c] nih.govnih.govatlantis-press.comtriazoles: These fused heterocycles have been synthesized from fluoroquinolone C3 carboxylic acid isosteres and evaluated for their antitumor activity. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-6-fluoro-3-nitro-quinoline, and how do reaction conditions influence yield?

The compound is typically synthesized via nitration of halogenated quinoline precursors. A common method involves using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as nitrating agents under controlled temperatures (0–5°C) to introduce the nitro group at position 3 . Substituent positioning (chlorine at position 4, fluorine at position 6) is critical; deviations may arise from competing electrophilic substitution pathways. For reproducibility, monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry (e.g., 1.2 equivalents of HNO₃ to precursor) to minimize byproducts like 3,4-dinitro derivatives .

Q. How can spectroscopic methods (NMR, FTIR, MS) distinguish this compound from structural analogs?

- ¹H/¹³C NMR : The fluorine atom at position 6 induces deshielding in adjacent protons (e.g., H-5 and H-7), while the nitro group at position 3 causes splitting patterns due to coupling with H-2 and H-3. Chlorine’s electron-withdrawing effect shifts quinoline ring carbons downfield .

- FTIR : Characteristic peaks include NO₂ asymmetric stretching (~1520 cm⁻¹) and C-F stretching (~1100 cm⁻¹).

- Mass Spectrometry : The molecular ion [M+H]⁺ at m/z 255.57 (C₁₀H₅ClFN₂O₂) confirms the molecular formula. Fragment ions at m/z 238 (loss of -OH) and 209 (loss of NO₂) validate the structure .

Q. What functional group reactivity should be prioritized in derivatization studies?

The nitro group (-NO₂) at position 3 is highly reactive. Reduction with Pd/C and H₂ yields 3-amino derivatives, which can undergo diazotization for cross-coupling reactions (e.g., Suzuki-Miyaura). The chlorine at position 4 is amenable to nucleophilic substitution (e.g., with amines or thiols), while the fluorine at position 6 is relatively inert but can participate in SNAr under strong bases .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity in multi-step syntheses?

Regioselectivity in nitration and halogenation is governed by:

- Electronic Effects : The electron-withdrawing nitro group directs subsequent electrophiles to meta/para positions.

- Steric Hindrance : Bulky substituents (e.g., trifluoromethyl in analogs) at position 6 or 8 can block nitration at adjacent positions .

Example: In 4-Chloro-6-fluoro-quinoline, nitration at position 3 is favored over position 5 due to the meta-directing nature of chlorine and fluorine .

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies often arise from:

- Impurity Profiles : Byproducts like 3-nitroso derivatives (from partial nitro reduction) may confound bioassays. Validate purity via HPLC (>98%) before testing .

- Assay Conditions : Fluorine’s electronegativity affects solubility in aqueous buffers. Use DMSO stocks with <0.1% water to prevent precipitation in cell-based assays .

- Target Selectivity : Screen against off-target receptors (e.g., kinase panels) to rule out non-specific binding .

Q. What computational tools predict the compound’s interaction with biological targets?

- Molecular Docking : Use AutoDock Vina to model binding to enzymes like topoisomerase II (PDB: 1ZXM). The nitro group’s electron-deficient nature may form π-π interactions with aromatic residues .

- QSAR Models : Correlate substituent electronegativity (e.g., Hammett σ constants for -Cl, -F) with antibacterial IC₅₀ values .

Methodological Recommendations

- Synthetic Optimization : Employ Design of Experiments (DoE) to map temperature, solvent (e.g., dichloromethane vs. acetic acid), and catalyst effects on yield .

- Toxicity Screening : Follow OECD Guidelines 423 for acute oral toxicity in rodent models, noting fluorine’s potential renal accumulation .

*LogP predicted using ChemAxon software.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.